Pyrrolidine, acetate

Descripción general

Descripción

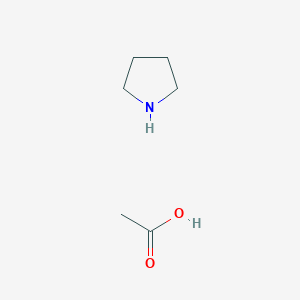

Pyrrolidine, acetate is an organic compound that combines the cyclic secondary amine pyrrolidine with an acetate group. . The acetate group, derived from acetic acid, is a common functional group in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pyrrolidine can be synthesized through several methods. One common method involves the reduction of pyrrole using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether . Another method involves the reaction of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina .

Industrial Production Methods

Industrially, pyrrolidine is produced by the reaction of 1,4-butanediol and ammonia at temperatures of 165–200°C and pressures of 17–21 MPa, using a cobalt- and nickel oxide catalyst supported on alumina . The product is then isolated and purified through techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Pyrrolidine undergoes various chemical reactions, including:

Oxidation: Pyrrolidine can be oxidized to form pyrrolidone.

Substitution: Pyrrolidine can participate in nucleophilic substitution reactions, forming enamines when reacting with ketones and aldehydes.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Ketones or aldehydes in the presence of pyrrolidine to form enamines.

Major Products

Oxidation: Pyrrolidone.

Reduction: Pyrrolidine.

Substitution: Enamines.

Aplicaciones Científicas De Investigación

Pyrrolidine, acetate has a wide range of applications in scientific research:

Mecanismo De Acción

Pyrrolidine exerts its effects through various mechanisms, depending on its application. In organic synthesis, it activates ketones and aldehydes toward nucleophilic addition by forming enamines . In biological systems, pyrrolidine derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparación Con Compuestos Similares

Pyrrolidine is similar to other cyclic amines and heterocycles, such as:

Pyrrole: An unsaturated five-membered ring with one nitrogen atom.

Pyrrolizines: Compounds containing a fused pyrrole and benzene ring.

Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

Prolinol: A hydroxylated derivative of pyrrolidine.

Pyrrolidine is unique due to its saturated nature and its ability to form stable enamines, making it a versatile scaffold in organic synthesis and drug discovery .

Actividad Biológica

Pyrrolidine, acetate is a compound that belongs to the pyrrolidine family, which is known for its diverse biological activities. This article explores the biological activities associated with pyrrolidine derivatives, particularly focusing on their pharmacological potential and therapeutic applications.

Overview of Pyrrolidine Derivatives

Pyrrolidine is a five-membered heterocyclic compound containing one nitrogen atom. Its derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with various biological targets. Recent studies have highlighted their roles in treating conditions such as cancer, inflammation, and infectious diseases.

Biological Activities

The biological activities of pyrrolidine derivatives can be categorized into several key areas:

- Anticancer Activity : Pyrrolidine derivatives have shown promising results in inhibiting the growth of cancer cells. For instance, certain compounds have been tested against MCF-7 and HeLa cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Properties : Research indicates that pyrrolidine compounds possess antibacterial and antifungal activities. A study found that specific pyrrolidine derivatives exhibited comparable activity to standard antibiotics against various bacterial strains .

- Anti-inflammatory Effects : Pyrrolidine derivatives have been reported to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Enzyme Inhibition : Some pyrrolidine compounds act as inhibitors for enzymes such as acetylcholinesterase and carbonic anhydrase, which are relevant in neurodegenerative diseases and metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural characteristics. The following table summarizes key findings related to the SAR of these compounds:

| Compound | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| 15g | AChE Inhibition | 0.029 | |

| 15h | AChE Inhibition | 0.041 | |

| 29 | ALR2 Inhibition | 0.20 | |

| 37e | Anticancer | IC50 not specified |

Case Studies

- Anticancer Activity : A study evaluated a series of pyrrolidine derivatives for their anticancer properties. Compound 37e showed significant activity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .

- Antimicrobial Efficacy : A novel series of pyrrolidine-3-carbonitrile derivatives were synthesized and tested for antimicrobial activity. Results indicated strong inhibition zones against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics .

- Enzyme Inhibition : Research on pyrrolidine-based cholinesterase inhibitors revealed that certain derivatives demonstrated potent inhibition capabilities, particularly in neuropharmacology contexts .

Propiedades

IUPAC Name |

acetic acid;pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.C2H4O2/c1-2-4-5-3-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHPDGCQTUJYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452887 | |

| Record name | Pyrrolidine, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35574-23-3 | |

| Record name | Pyrrolidine, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.